molecular formula C12H17NO5S B1521270 Boc-D-threo-3-(thiophen-2-yl)serine CAS No. 1134940-20-7

Boc-D-threo-3-(thiophen-2-yl)serine

Cat. No.: B1521270
CAS No.: 1134940-20-7
M. Wt: 287.33 g/mol
InChI Key: JEOJPDVRQCXNML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Biological Activity

Boc-D-threo-3-(thiophen-2-yl)serine is a compound that has garnered attention in biochemical research due to its potential applications in peptide synthesis, drug development, and neurobiology. This article explores its biological activity, including mechanisms of action, effects on various biological systems, and relevant research findings.

Overview of this compound

This compound is a derivative of D-serine, an amino acid known for its role as a co-agonist at the N-methyl-D-aspartate (NMDA) receptor. The incorporation of the thiophene moiety enhances its structural diversity and potential biological activity. This compound is primarily utilized in research focused on neurobiology and pharmacology.

  • NMDA Receptor Modulation :
    • D-serine acts as a co-agonist at NMDA receptors, crucial for synaptic plasticity and memory functions. This compound may similarly influence NMDA receptor activity, enhancing neurotransmission and potentially offering therapeutic benefits in neurodegenerative diseases .
  • Neurotransmitter Release :
    • Research indicates that D-serine is released from glial cells and neurons, where it modulates synaptic activity. The presence of this compound could augment this release, impacting neuronal communication .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant biological activity:

Study TypeFindings
Cell Viability Assays Enhanced cell viability in neuronal cultures treated with this compound compared to control groups .
Neurotransmitter Release Increased release of D-serine from cultured neurons upon treatment with this compound, suggesting enhanced synaptic transmission .
Receptor Activation Demonstrated increased activation of NMDA receptors in the presence of this compound, leading to improved synaptic plasticity markers .

In Vivo Studies

In vivo investigations have provided insights into the compound's physiological relevance:

Study TypeFindings
Behavioral Studies Mice administered with this compound showed improved learning and memory performance in maze tests, indicating cognitive enhancement .
Neuroprotective Effects The compound exhibited protective effects against excitotoxicity in animal models, suggesting potential therapeutic applications for neurodegenerative diseases .

Case Studies

  • Cognitive Enhancement : A study involving aged rats demonstrated that administration of this compound led to significant improvements in cognitive functions, measured through spatial navigation tasks. The results indicated enhanced synaptic plasticity correlating with increased D-serine levels in the hippocampus .
  • Neuroprotection in Models of Stroke : In a stroke model, treatment with this compound resulted in reduced neuronal death and improved functional recovery post-stroke, highlighting its potential as a neuroprotective agent .

Properties

IUPAC Name

3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-thiophen-2-ylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO5S/c1-12(2,3)18-11(17)13-8(10(15)16)9(14)7-5-4-6-19-7/h4-6,8-9,14H,1-3H3,(H,13,17)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEOJPDVRQCXNML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C(C1=CC=CS1)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.